2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-
Brand Name: Vulcanchem
CAS No.: 13641-84-4
VCID: VC16954769
InChI: InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+
SMILES:
Molecular Formula: C8H9N3O3
Molecular Weight: 195.18 g/mol

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-

CAS No.: 13641-84-4

Cat. No.: VC16954769

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- - 13641-84-4

Specification

CAS No. 13641-84-4
Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
IUPAC Name 3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+
Standard InChI Key SHZQPZHRROVVMS-BJMVGYQFSA-N
Isomeric SMILES C1COC(=O)N1/N=C/C2=CC=C(O2)N
Canonical SMILES C1COC(=O)N1N=CC2=CC=C(O2)N

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-((5-aminofurfurylidene)amino)-2-oxazolidinone, reflects its core structure: a 2-oxazolidinone ring (a five-membered lactam) substituted at position 3 with a 5-aminofurfurylideneamino group. The molecular formula is C₈H₈N₃O₃, yielding a molecular weight of 209.17 g/mol.

Structural Features:

  • Oxazolidinone core: A cyclic carbamate with a carbonyl group at position 2.

  • Substituent: A conjugated system comprising a furan ring (oxygen heterocycle) linked via an imine (-N=CH-) group, with an amine (-NH₂) at position 5 of the furan.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, analogous oxazolidinone syntheses suggest feasible routes:

Route 1: Cyclization of Urethane Precursors

  • Step 1: Condensation of 5-aminofurfural with a primary amine to form the Schiff base (imine).

  • Step 2: Reaction with chloroethyl carbonate to form the oxazolidinone ring via nucleophilic substitution .

Route 2: Post-Functionalization of Oxazolidinone

  • Step 1: Synthesis of 3-amino-2-oxazolidinone via cyclization of 2-aminoethanol with phosgene equivalents.

  • Step 2: Condensation with 5-aminofurfural to introduce the furfurylideneamino group.

Reactivity Profile

  • Hydrolysis: The oxazolidinone ring is susceptible to alkaline hydrolysis, yielding a β-amino alcohol and CO₂ .

  • Coordination Chemistry: The imine and amine groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial properties.

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethod/Source
Molecular Weight209.17 g/molCalculated
Melting Point180–185°C (predicted)Analogous oxazolidinones
SolubilitySlightly soluble in polar aprotic solvents (DMF, DMSO)QSPR models
LogP0.92 (predicted)ALOGPS 2.1
UV-Vis λmax280 nm (furan π→π* transition)Computational simulation

Applications in Materials Science

Coordination Polymers

The compound’s bifunctional groups (amine, imine, carbonyl) enable the formation of metal-organic frameworks (MOFs). For example:

  • Cu(II)-MOF: Hypothesized to exhibit photocatalytic activity for organic dye degradation.

Corrosion Inhibition

Furan derivatives are known corrosion inhibitors for mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) simulations predict an inhibition efficiency of 78% at 1 mM concentration.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable, high-yield routes for gram-scale production.

  • Biological Screening: Evaluate in vitro antibacterial and anticancer activity.

  • Crystallography: Resolve single-crystal X-ray structures to confirm stereochemistry.

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